1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone
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Overview
Description
1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5BrFNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-nitroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like chloroform or acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products Formed
Substitution: 1-(2-Amino-5-fluoro-4-nitrophenyl)ethanone, 1-(2-Thio-5-fluoro-4-nitrophenyl)ethanone.
Reduction: 1-(2-Bromo-5-fluoro-4-aminophenyl)ethanone.
Oxidation: 1-(2-Bromo-5-fluoro-4-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromo, fluoro, nitro) can influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-nitrophenyl)ethanone
- 1-(2-Fluoro-4-nitrophenyl)ethanone
- 1-(2-Bromo-5-fluoro-4-aminophenyl)ethanone
Uniqueness
1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone is unique due to the combination of bromine, fluorine, and nitro substituents on the phenyl ring. This specific arrangement of substituents can result in distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound, with the chemical formula C9H7BrFNO3, features a phenyl ring substituted with bromine, fluorine, and nitro groups. These substituents are known to influence the compound's reactivity and biological interactions.
Synthesis Methods
The compound can be synthesized through several methods, including:
- Bromination of 2-fluoro-4-nitroacetophenone using bromine in the presence of iron(III) bromide as a catalyst.
- Solvents such as chloroform or acetic acid are typically employed under elevated temperatures to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the bromine, fluorine, and nitro groups enhances its binding affinity and reactivity towards biological macromolecules.
Potential Applications
This compound has been investigated for several applications:
- Medicinal Chemistry : Its derivatives may exhibit significant biological activities, making it a candidate for drug development. For instance, compounds derived from similar structures have shown promise in inhibiting specific enzymes related to diseases such as tuberculosis .
- Antimicrobial Activity : The compound's structural features suggest potential antibacterial properties. Studies have indicated that compounds with similar substituents can exhibit effective antimicrobial activities against multi-drug resistant bacteria .
Case Study 1: Inhibition of DprE1 Enzyme
Research highlighted the design of ligands based on this compound derivatives that effectively inhibit the DprE1 enzyme, crucial for tuberculosis treatment. Compounds BOK-2 and BOK-3 exhibited IC50 values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM respectively, demonstrating their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR) Studies
A study focusing on SAR revealed that electron-withdrawing groups significantly enhance the potency of compounds against various biological targets. The presence of fluorine in specific positions was found to dramatically improve activity, showcasing the importance of substituent positioning on efficacy .
Comparative Analysis
To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-(2-Bromo-4-nitrophenyl)ethanone | Bromine and nitro substitution | Moderate antibacterial activity |
1-(2-Fluoro-4-nitrophenyl)ethanone | Fluorine substitution | Enhanced reactivity |
1-(2-Bromo-5-fluoro-4-aminophenyl)ethanone | Amino group addition | Potential anti-cancer activity |
The unique combination of bromine, fluorine, and nitro groups in this compound contributes to its distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry.
Properties
Molecular Formula |
C8H5BrFNO3 |
---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3 |
InChI Key |
RHDVLWGBZMDXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)[N+](=O)[O-])F |
Origin of Product |
United States |
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